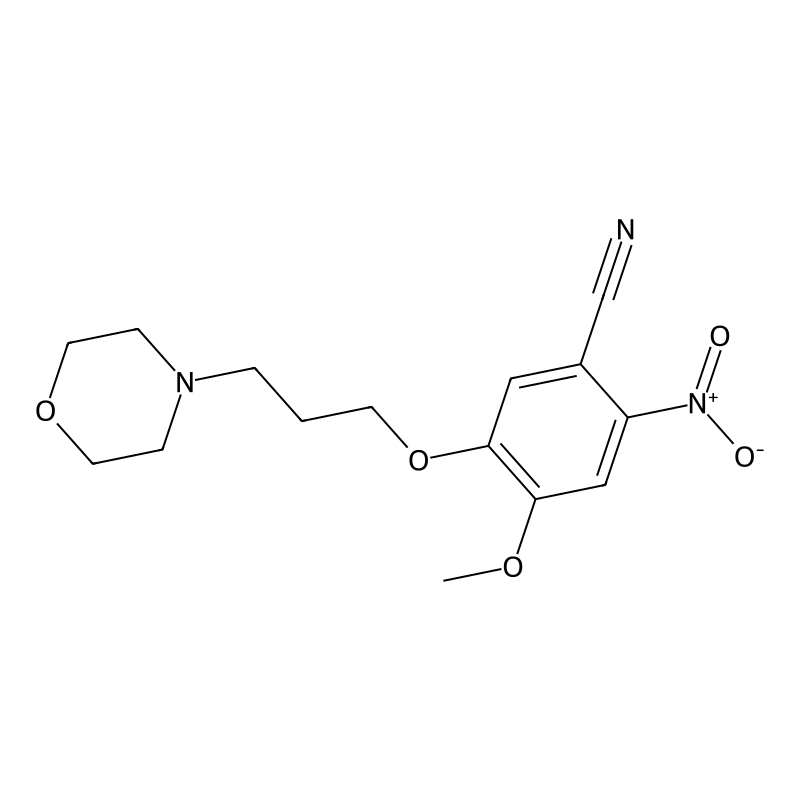4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate for Pharmaceutical Synthesis:
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily used as a synthetic intermediate in the production of various pharmaceutically active molecules. One prominent example is its role in the synthesis of gefitinib, a medication used to treat non-small cell lung cancer. [, ] The specific function of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile in this process involves reacting with other chemical components to form the final drug structure.
Research and Development:
This compound also finds application in broader research and development efforts within the pharmaceutical industry. Its chemical structure and properties make it a valuable building block for the creation of novel therapeutic agents. Researchers can utilize 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to explore the development of new medications with diverse therapeutic targets and mechanisms of action. []
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, with the molecular formula C₁₅H₁₉N₃O₅ and a molecular weight of 321.33 g/mol, is a compound characterized by its nitro and methoxy functional groups. It is often associated with research in medicinal chemistry, particularly as an impurity in the synthesis of Gefitinib, a drug used for treating non-small cell lung cancer . The compound appears as a light yellow solid with a melting point of approximately 127°C and a predicted boiling point of 522.3°C .
- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
- Reduction Reactions: The nitro group can be reduced to an amine, leading to derivatives that may exhibit different biological activities.
- Alkylation: The morpholine ring can participate in further alkylation reactions to form more complex structures.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves:
- Nitration of 4-Methoxybenzonitrile: This step introduces the nitro group onto the aromatic ring.
- Alkylation with Morpholinopropanol: The morpholine moiety is added via alkylation, often using suitable reagents such as alkyl halides or other electrophiles.
- Purification: The final product is purified through recrystallization or chromatography techniques to remove impurities and unreacted starting materials.
These methods can vary based on specific laboratory protocols and desired purity levels .
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile has applications in:
- Medicinal Chemistry: As a research chemical for developing new anti-cancer agents.
- Pharmaceutical Industry: In the quality control processes for Gefitinib production, where it serves as an impurity marker.
- Chemical Research: As a building block for synthesizing other complex organic compounds.
Its unique structure allows it to be a valuable compound in various chemical research applications .
Interaction studies involving 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile focus on its potential interactions with biological targets, particularly within the context of cancer therapy. While specific interaction data is sparse, compounds similar to Gefitinib often interact with epidermal growth factor receptors and related signaling pathways. Future studies could investigate its binding affinities and mechanisms of action more thoroughly .
Several compounds share structural features with 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Gefitinib | Anilinoquinazoline structure; EGFR inhibitor | Approved drug for cancer treatment |
| 4-Methoxy-5-(3-morpholinoethyl)-2-nitrobenzonitrile | Similar morpholine substitution; different alkyl chain | Potentially different pharmacokinetics |
| 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Amino substitution; retains morpholine | May have enhanced solubility |
| Methyl 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | Ester derivative; increased lipophilicity | Potentially improved bioavailability |
The uniqueness of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile lies in its specific combination of functional groups and its role as an impurity in Gefitinib synthesis, providing insights into drug development and characterization .








